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molecular formula C8H7ClFNO B1584712 4'-Chloro-2'-fluoroacetanilide CAS No. 59280-70-5

4'-Chloro-2'-fluoroacetanilide

Cat. No. B1584712
M. Wt: 187.6 g/mol
InChI Key: GVRKNSAEOVXHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04709049

Procedure details

To 20 % ice-cooled fuming sulfuric acid (50 g), 4-(N-acetylamino)-1-chloro-3-fluorobenzene (9.4 g) was dissolved, followed by gradual addition of fuming nitric acid (3.5 g) while keeping the temperature at 0° to 5° C. The resultant mixture was stirred at the same temperature for 1 hour and poured into ice (50 g). The precipitated crystals were collected by filteration, and the filtrate was washed with water and dried to give 11.6 g of 4-(N-acetylamino)-1-chloro-5-fluoro-2-nitrobenzene. M.P., 124.7°-125.7° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:11]=1[F:17])(=[O:8])[CH3:7].[N+:18]([O-])([OH:20])=[O:19]>>[C:6]([NH:9][C:10]1[C:11]([F:17])=[CH:12][C:13]([Cl:16])=[C:14]([N+:18]([O-:20])=[O:19])[CH:15]=1)(=[O:8])[CH3:7]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
9.4 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)Cl)F
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice
Quantity
50 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
at 0° to 5° C
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were collected by filteration
WASH
Type
WASH
Details
the filtrate was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC(=C(C=C1F)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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